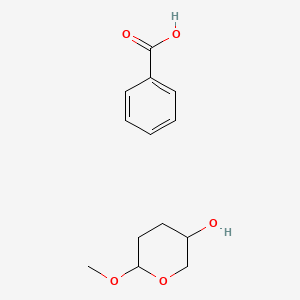

Benzoic acid;6-methoxyoxan-3-ol

Description

Structure

2D Structure

Properties

CAS No. |

646465-29-4 |

|---|---|

Molecular Formula |

C13H18O5 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

benzoic acid;6-methoxyoxan-3-ol |

InChI |

InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-8-6-3-2-5(7)4-9-6/h1-5H,(H,8,9);5-7H,2-4H2,1H3 |

InChI Key |

OYIJBECNXJLGKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(CO1)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms for Conjugate Formation

The generally accepted mechanism for the acid-catalyzed esterification of benzoic acid with an alcohol like 6-methoxyoxan-3-ol is the Fischer esterification pathway. This multi-step process involves the initial protonation of the carbonyl oxygen of benzoic acid, which enhances its electrophilicity. blogspot.com

The reaction proceeds through a series of key intermediates and transition states:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst (e.g., sulfuric acid). This step is fast and reversible, leading to a resonance-stabilized cation. This activation of the carbonyl group makes it more susceptible to nucleophilic attack.

Nucleophilic Attack: The alcohol, 6-methoxyoxan-3-ol, acts as a nucleophile and attacks the activated carbonyl carbon. This is often the rate-determining step of the reaction. The attack results in the formation of a tetrahedral intermediate, an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-assisted proton transfer creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product, 6-methoxyoxan-3-yl benzoate, and regenerate the acid catalyst.

Acid catalysts are essential for the esterification of benzoic acid as the reaction is very slow in their absence. nih.gov Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts, like ion-exchange resins and zeolites, can be employed. nih.govresearchgate.net

The catalyst, typically a strong acid, protonates the carbonyl oxygen of the benzoic acid. This protonation increases the positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards the nucleophilic attack by the alcohol. blogspot.com The choice of catalyst can influence the reaction rate and yield. For instance, in a study comparing different catalysts for the esterification of benzoic acid, a deep eutectic solvent composed of p-toluenesulfonic acid and benzyltriethylammonium chloride showed the highest catalytic activity. nih.gov

Kinetic Analysis of Reaction Pathways

The kinetics of esterification are influenced by several factors, including the structure of the reactants, the type and concentration of the catalyst, the temperature, and the concentration of the reactants.

Kinetic studies of the esterification of benzoic acid with various alcohols have shown that the reaction is typically first order with respect to benzoic acid and the alcohol. organic-chemistry.orgresearchgate.net The rate law can often be expressed as:

Rate = k[Benzoic Acid][Alcohol][Catalyst]

The activation energy for the esterification of benzoic acid is influenced by the specific alcohol used. For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.net For the chemoselective hydrogenation of benzoic acid to benzyl (B1604629) alcohol using a Ru-Sn/Al2O3 catalyst, a different type of reaction, the activation energy was found to be 81.64 kJ/mol. While specific values for the 6-methoxyoxan-3-ol system are not available, they are expected to be in a similar range, influenced by the steric hindrance of the cyclic alcohol.

Table 1: Activation Energies for Related Benzoic Acid Reactions

| Reaction | Catalyst | Activation Energy (kJ·mol⁻¹) | Reference |

| Esterification of benzoic acid with 1-butyl alcohol (forward reaction) | p-toluenesulfonic acid | 58.40 | researchgate.net, |

| Esterification of benzoic acid with 1-butyl alcohol (reverse reaction) | p-toluenesulfonic acid | 57.70 | researchgate.net, |

| Hydrogenation of benzoic acid to benzyl alcohol | Ru-Sn/Al2O3 | 81.64 |

This table presents data for analogous reactions to provide context for the potential energetics of the title reaction.

The rate of esterification increases with temperature, as expected from the Arrhenius equation. Studies on the solubility of benzoic acid have shown that it increases with a rise in temperature, which can also contribute to a faster reaction rate in solution. For the esterification of benzoic acid with ethanol (B145695), increasing the temperature from 55°C to 65°C led to a significant increase in the conversion of benzoic acid. nih.gov

Increasing the concentration of the reactants, particularly the alcohol (if it is also used as the solvent), can shift the equilibrium towards the product side and increase the reaction rate. The concentration and type of catalyst also have a profound effect on the reaction rate. Higher catalyst concentrations generally lead to faster rates, up to a certain point where solubility or side reactions may become an issue.

Stereochemical Outcomes and Reaction Selectivity

The esterification of benzoic acid with 6-methoxyoxan-3-ol, a chiral alcohol, will result in the formation of a diastereomeric mixture of esters if a racemic mixture of the alcohol is used. The stereocenter at the 3-position of the oxane ring will be retained in the product.

The stereoselectivity of the reaction, meaning the preference for the formation of one diastereomer over the other, would depend on several factors, including the reaction conditions and the potential for any chiral influence from a catalyst or auxiliary. In the absence of any chiral control, the reaction would be expected to produce a nearly 1:1 mixture of diastereomers. However, highly stereoselective syntheses of complex heterocyclic molecules are possible with the use of specific catalysts and reaction conditions, as demonstrated in the synthesis of fused heterocycles. For the specific conjugate of benzoic acid and 6-methoxyoxan-3-ol, achieving high stereoselectivity would likely require the use of a chiral catalyst or a resolution step to separate the diastereomers.

Compound List

Factors Governing Diastereoselectivity and Enantioselectivity3.3.2. Regioselectivity in Multi-Functionalized Oxane Systems

Further research, including laboratory synthesis and analysis, would be necessary to generate the specific data required to populate these sections accurately.

Advanced Spectroscopic and Analytical Characterization of Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The complete structural assignment of "Benzoic acid;6-methoxyoxan-3-ol" is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. The aromatic protons of the benzoic acid moiety typically appear as a complex multiplet in the downfield region (δ 7.4-8.1 ppm). The proton attached to the ester-linked carbon of the oxane ring is expected to be deshielded and appear as a multiplet at approximately δ 5.0-5.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.4 ppm, while the remaining oxane ring protons would resonate in the upfield region (δ 1.5-4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester is a key indicator, typically resonating around δ 165-175 ppm. The aromatic carbons of the benzoate group would appear between δ 128-135 ppm. The carbons of the 6-methoxyoxan-3-ol moiety would be observed in the upfield region, with the carbon bearing the methoxy group and the carbon attached to the ester oxygen appearing at lower field due to the electron-withdrawing effects of the oxygen atoms.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For instance, it would reveal the coupling network within the oxane ring and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the proton on the ester-linked carbon of the oxane ring and the carbonyl carbon of the benzoic acid moiety, confirming the ester linkage.

A hypothetical ¹H and ¹³C NMR data table for "this compound" is presented below:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Benzoate-C=O | - | ~166.0 | - |

| Benzoate-C1 | - | ~130.0 | H-2', H-6' |

| Benzoate-C2'/C6' | ~8.0 (d) | ~129.5 | C=O, C4' |

| Benzoate-C3'/C5' | ~7.4 (t) | ~128.5 | C1', C4' |

| Benzoate-C4' | ~7.6 (t) | ~133.0 | C2', C6' |

| Oxane-C3 | ~5.2 (m) | ~75.0 | C=O, C2, C4, C5 |

| Oxane-C6 | ~4.8 (m) | ~98.0 | OCH₃, C2, C5 |

| Oxane-OCH₃ | ~3.4 (s) | ~56.0 | C6 |

| Oxane-C2, C4, C5 | 1.5-2.2 (m) | 25-35 | - |

The stereochemistry of the 6-methoxyoxan-3-ol ring is a critical aspect of the molecule's three-dimensional structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This is instrumental in determining the relative stereochemistry of the substituents on the oxane ring. For example, a NOE correlation between the proton at C3 and the proton at C6 would suggest a cis relationship between the benzoate and methoxy groups.

Chiral Shift Reagents: To determine the enantiomeric purity of the conjugate, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be employed. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their differentiation and quantification. This is particularly useful for assessing the enantiomeric excess (ee) of the product if a stereospecific synthesis was performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula of "this compound" (C₁₃H₁₆O₄). The experimentally measured mass should be within a very small tolerance (typically < 5 ppm) of the calculated theoretical mass.

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 237.1121 | 237.1123 | 0.8 |

| [M+Na]⁺ | 259.0941 | 259.0945 | 1.5 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the molecule's structure. Key fragmentation pathways for "this compound" would include:

Loss of the 6-methoxyoxan-3-ol moiety: This would result in a fragment ion corresponding to protonated benzoic acid (m/z 123.0441).

Cleavage of the ester bond with charge retention on the oxane fragment: This would produce an ion corresponding to the protonated 6-methoxyoxan-3-ol (m/z 133.0860).

Fragmentation within the oxane ring: This could involve the loss of methanol (CH₃OH) or other small neutral molecules, providing further structural confirmation.

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 237.1121 | 123.0441 | C₆H₁₂O₃ |

| 237.1121 | 133.0860 | C₇H₄O |

| 133.0860 | 101.0600 | CH₃OH |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of the synthesized conjugate and for analyzing complex mixtures.

GC-MS: For volatile and thermally stable compounds, GC-MS can be used. The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrum serves as confirmation. This technique is highly effective for identifying and quantifying any volatile impurities.

LC-MS: LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. A reversed-phase HPLC method can be developed to separate the "this compound" conjugate from any starting materials (benzoic acid and 6-methoxyoxan-3-ol) or by-products. The mass spectrometer detector provides high specificity and sensitivity for the detection and quantification of the target compound and any related impurities. An LC-MS method would typically involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of the conjugate. These methods are complementary, as the activity of a vibrational mode in IR or Raman depends on changes in the dipole moment or polarizability, respectively.

The vibrational spectrum of "this compound" is a composite of the characteristic vibrations from its two main components: the benzoic acid moiety and the 6-methoxyoxan-3-ol moiety.

Benzoic Acid Moiety: The benzoic acid portion provides several distinct and readily identifiable peaks.

O-H Stretch: A very broad and strong absorption band is expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. stmarys-ca.edudocbrown.info

C=O Stretch: A sharp and intense absorption corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group appears between 1680 and 1720 cm⁻¹. stmarys-ca.edudocbrown.info

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed around 3030-3100 cm⁻¹. stmarys-ca.edu Multiple bands between 1400 and 1600 cm⁻¹ arise from the C=C stretching vibrations within the benzene (B151609) ring. stmarys-ca.edu

C-O Stretch and O-H Bend: The spectrum also contains C-O stretching vibrations (around 1210-1320 cm⁻¹) and in-plane O-H bending vibrations (around 1400-1440 cm⁻¹). stmarys-ca.edudocbrown.info

6-methoxyoxan-3-ol Moiety: This saturated heterocyclic component contributes additional characteristic bands.

O-H Stretch (Alcohol): A broad O-H stretching band from the secondary alcohol group is expected in the 3200-3600 cm⁻¹ region. This band may overlap with the broader carboxylic acid O-H signal.

C-H Stretches (Aliphatic): Stretching vibrations from the sp³-hybridized C-H bonds of the oxane ring and the methoxy group appear in the 2850-3000 cm⁻¹ range. The symmetric C-H stretch of the methoxy group is specifically found around 2830 cm⁻¹. spectroscopyonline.com

C-O Stretches (Ether and Alcohol): Strong C-O stretching bands for the ether linkage within the oxane ring and the methoxy group, as well as the C-O of the alcohol, are expected in the 1000-1300 cm⁻¹ region. libretexts.org Saturated ethers typically show a strong C-O-C stretch near 1100 cm⁻¹. libretexts.org

The combination of these vibrations creates a unique "molecular fingerprint" in the region below 1500 cm⁻¹, allowing for the unambiguous identification of the conjugate. docbrown.info

Interactive Data Table: Predicted Vibrational Frequencies

Chiroptical Spectroscopy

The presence of chiral centers in the 6-methoxyoxan-3-ol ring makes the entire "this compound" conjugate a chiral molecule. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying such molecules in solution.

These techniques measure the differential absorption of left and right circularly polarized light. For a chiral molecule, the resulting ECD and VCD spectra are non-zero and provide a unique spectral signature corresponding to its specific three-dimensional structure and absolute configuration. Determining the absolute configuration of chiral carboxylic acids can sometimes be complicated by aggregation through hydrogen bonding. nih.govHowever, comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers allows for a reliable assignment of the absolute configuration. This computational-spectroscopic approach is a powerful alternative or complement to X-ray crystallography.

Circular Dichroism (CD) for Chiral Conjugates

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. When a chromophore is in a chiral environment, it can exhibit a CD signal. In a conjugate of benzoic acid and 6-methoxyoxan-3-ol, the benzoate moiety would act as the primary chromophore. The electronic transitions of this group, perturbed by the asymmetric environment of the chiral 6-methoxyoxan-3-ol, would give rise to Cotton effects.

The sign of the Cotton effect is highly sensitive to the stereochemistry of the molecule. For instance, enantiomers exhibit mirror-image CD spectra. spectroscopyeurope.com Theoretical calculations, often employing Density Functional Theory (DFT), can predict the CD spectrum for a given absolute configuration. By comparing the calculated spectrum with the experimental one, the absolute configuration can be unambiguously assigned. nih.gov

Table 1: Hypothetical Circular Dichroism Data for a Benzoate Conjugate

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Transition Assignment |

| 280 | +1.5 | n → π |

| 230 | -5.0 | π → π |

This data is illustrative and not based on experimental results.

Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Optical Rotatory Dispersion is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. An ORD spectrum is a plot of this specific rotation against wavelength. In regions where the molecule does not absorb light, a plain ORD curve is observed. However, near an absorption band of a chromophore, the curve becomes anomalous, showing a peak and a trough, which is also known as a Cotton effect. creative-biostructure.com

The shape and sign of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule. Like CD, ORD is a powerful tool for assigning the absolute configuration of chiral compounds. wikipedia.org The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that if one is known, the other can, in principle, be derived.

Table 2: Hypothetical Optical Rotatory Dispersion Data for a Benzoate Conjugate

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Sodium D-line) | +25.4 |

| 400 | +50.2 |

| 300 (Peak) | +250.8 |

| 260 (Trough) | -180.5 |

| 220 | +150.0 |

This data is illustrative and not based on experimental results.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental insights into molecular geometry, stability, and a wide range of chemical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are central to these investigations.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process involves calculating bond lengths, bond angles, and dihedral angles. For benzoic acid, these calculations have been performed using various levels of theory, such as B3LYP and M06-2X, often showing good agreement with experimental data. researchgate.netuwosh.edu For instance, calculations at the 6-311G level of theory determined the C-C bond length in the aromatic ring to be 1.390 Å, which is identical to the experimental value of 1.3901 Å. uwosh.edu

Electronic structure analysis provides information on how electrons are distributed within a molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. dergipark.org.tr The analysis of atomic charges and electrostatic surface potentials can reveal sites within a molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com For benzoic acid, the carbon atom of the carboxyl group is significantly deshielded due to the electronegative oxygen atoms, making it an important site for chemical interactions. docbrown.info

Table 1: Calculated vs. Experimental Bond Lengths and Angles for Benzoic Acid This table presents a comparison of geometric parameters for benzoic acid obtained from quantum chemical calculations at the 6-311G level of theory and experimental measurements.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C-C (ring) | 1.390 Å | 1.3901 Å uwosh.edu |

| Bond Length | C=O | 1.210 Å | 1.220 Å uwosh.edu |

| Bond Length | C-O | 1.350 Å | 1.356 Å uwosh.edu |

| Bond Length | O-H | 0.950 Å | 0.952 Å uwosh.edu |

| Bond Angle | C-C-C (ring) | 119.91° | - |

| Bond Angle | H-O-C | 85.01° | - |

| Data sourced from computational studies. uwosh.edu |

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For benzoic acid esters, Density Functional Theory (DFT) calculations have been used to understand unexpected variances between predicted and experimental chemical shifts, particularly for substituents ortho to the ester group. nih.gov The ¹³C NMR spectrum of benzoic acid shows five distinct signals, a feature that is explained by the molecule's symmetry and confirmed by computational analysis. docbrown.info The carboxyl carbon, for example, is predicted and observed at a significantly downfield shift (around 172.8 ppm) due to the deshielding effect of the attached oxygen atoms. docbrown.infochemicalbook.com

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the various vibrational modes of a molecule. Computational methods can calculate these frequencies, and a scaling factor is often applied to improve agreement with experimental results. researchgate.net For benzoic acid, calculated vibrational wavenumbers have been compared to the experimental IR spectrum, allowing for the assignment of specific bands to particular molecular motions, such as the C=O stretch or O-H bend. researchgate.netuwosh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid This table shows the predicted chemical shifts for the unique carbon atoms in benzoic acid.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~172.8 docbrown.infochemicalbook.com |

| Aromatic C-COOH (C1) | ~129.4 docbrown.info |

| Aromatic ortho (C2, C6) | ~130.3 docbrown.info |

| Aromatic meta (C3, C5) | ~128.55 chemicalbook.com |

| Aromatic para (C4) | ~133.89 chemicalbook.com |

| Data sourced from NMR spectroscopy databases and computational analyses. docbrown.infochemicalbook.com |

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies required for a reaction to proceed.

For benzoic acid, reaction pathways for its degradation by various atmospheric radicals (OH, NO₃, and SO₄⁻) have been studied using DFT. nih.govrsc.org These studies model the step-by-step process of the reaction, calculating the energy barriers for different pathways, such as addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. nih.govrsc.org The results indicate that the reaction with OH radicals is generally more favorable than with NO₃ or SO₄⁻ radicals. rsc.org Additionally, the reaction pathways for the biosynthesis of benzoic acid in plants and its catalytic hydrodeoxygenation have been proposed and investigated through computational models. pnas.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. This technique is particularly useful for studying the behavior of larger systems, including molecules in solution and their conformational dynamics.

MD simulations can explore the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. For a molecule like 6-methoxyoxan-3-ol, MD simulations would be invaluable for understanding the preferred orientations of the methoxy (B1213986) group and the hydroxyl group relative to the oxane ring. While specific studies on this molecule are scarce, research on related compounds like hydroxybenzoic acids demonstrates that multiple stable conformers can exist, and their relative energies can be calculated. acs.org For benzoic acid derivatives, conformational polymorphism, where different conformers pack into distinct crystal structures, has also been investigated. nih.gov

MD simulations excel at modeling how molecules behave in a liquid environment and how the solvent influences their structure and interactions.

Studies on benzoic acid have used MD simulations to investigate its aggregation in confined spaces, showing that confinement can significantly increase viscosity and slow down molecular rotation. rsc.orgrsc.org Other simulations have explored the interactions of benzoic acid with proteins and charged silica (B1680970) surfaces in water, providing molecular-level details about hydrogen bonding, hydrophobic interactions, and electrostatic forces that govern these processes. gu.senih.gov The solubility of benzoic acid in various solvent mixtures has also been a subject of both experimental and computational investigation, highlighting the importance of solvent-solute interactions. researchgate.netderpharmachemica.comresearchgate.net These simulation approaches would be directly applicable to studying how "benzoic acid;6-methoxyoxan-3-ol" behaves in solution, including its dissociation, aggregation, and interaction with other molecules or surfaces.

Intermolecular Interaction Modeling

The formation and stability of molecular complexes, such as co-crystals involving benzoic acid, are governed by a delicate balance of intermolecular forces. Computational modeling provides a powerful lens to dissect these interactions at the atomic level.

Hydrogen Bonding Analysis

Hydrogen bonds are the primary drivers in the formation of co-crystals containing carboxylic acids like benzoic acid. rsc.org Computational studies extensively analyze these interactions to understand the structure and stability of such complexes.

Key Research Findings:

Synthon Preference: In co-crystals with nitrogen-containing bases, the O-H···N hydrogen bond is a recurring and robust supramolecular synthon. rsc.org Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can predict the relative strength and likelihood of formation of different hydrogen bond synthons. For instance, studies on benzamide (B126) and substituted benzoic acids have shown that the intermolecular acid···amide interaction is strengthened by electron-withdrawing groups on the benzoic acid. acs.org

Charge-Assisted Hydrogen Bonds: In cases where proton transfer occurs from the carboxylic acid to a basic co-former, strong charge-assisted N+-H···O- hydrogen bonds are formed. rsc.org These are significantly stronger than neutral hydrogen bonds and play a crucial role in the crystal packing.

Vibrational Spectroscopy and DFT: The combination of experimental techniques like FTIR and Raman spectroscopy with DFT calculations is a powerful tool for analyzing hydrogen bonds. researchgate.net DFT can accurately predict vibrational frequencies, and shifts in these frequencies upon co-crystal formation provide direct evidence of hydrogen bonding. For example, the characteristic C=O stretching frequency of the carboxylic acid group is sensitive to its hydrogen bonding environment. acs.org

Table 1: Representative Hydrogen Bond Interaction Energies in Benzoic Acid Systems (Note: The following table is illustrative and based on general findings in the literature. Specific values would require dedicated calculations for each system.)

| Interacting Molecules | Type of Hydrogen Bond | Calculated Interaction Energy (kJ/mol) | Reference |

| Benzoic Acid - Benzoic Acid (Dimer) | O-H···O | -30 to -40 | researchgate.netkoreascience.kr |

| Benzoic Acid - Pyridine | O-H···N | -40 to -50 | nsf.gov |

| Benzoic Acid - Benzamide | O-H···O and N-H···O | -25 to -35 | acs.org |

| Benzoic Acid - Water/Alcohols | O-H···O | -20 to -30 | mdpi.com |

Van der Waals and π-π Stacking Interactions

Key Research Findings:

Role in Crystal Packing: In many benzoic acid co-crystals, after the primary hydrogen bonds are formed, the remaining molecular surfaces pack efficiently, guided by weaker van der Waals interactions. nih.gov These interactions, although individually weak, become significant in sum and contribute substantially to the lattice energy.

π-π Stacking: The aromatic ring of benzoic acid allows for π-π stacking interactions, which are a specific type of van der Waals interaction involving the electron clouds of aromatic systems. quora.comrsc.org These interactions can be in a face-to-face or edge-to-face arrangement and are critical in the crystal engineering of aromatic compounds. nih.gov The presence of substituents on the benzoic acid ring can significantly influence the geometry and strength of these interactions. nsf.gov

Computational Analysis: Energy decomposition analysis methods can be used to quantify the contributions of electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) components to the total interaction energy. rsc.org This allows for a detailed understanding of the nature of the forces holding the crystal together.

Chemoinformatics and Predictive Modeling

Chemoinformatics tools and predictive modeling are increasingly used to accelerate the discovery and design of new materials, including benzoic acid derivatives and co-crystals with desired properties.

Structure-Property Relationship (SPR) Studies

SPR studies aim to establish a correlation between the molecular structure of a compound and its macroscopic properties.

Key Research Findings:

Solubility Prediction: The solubility of benzoic acid and its derivatives in various solvents and solvent mixtures has been extensively modeled. mdpi.comdoaj.orgresearchgate.netacs.org Models like the modified Apelblat equation and the NRTL model are used to correlate experimental solubility data, which is crucial for designing crystallization processes.

Melting Point Correlation: For co-crystals, a correlation often exists between the melting points of the individual components and the resulting co-crystal. nih.gov This allows for a preliminary prediction of the thermal stability of new co-crystals.

Hammett Constants: The Hammett substituent constant (σ) has been used to predict the likelihood of co-crystal formation between different substituted benzoic acids. researchgate.net Systems with differing signs of their Hammett constants were found to be more likely to form co-crystals.

Table 2: Predictive Models for Physicochemical Properties of Benzoic Acid Systems (Note: This table provides examples of models and their applications.)

| Property | Model/Method | Application | Reference(s) |

| Solubility | Modified Apelblat, NRTL, Jouyban-Acree | Predicting solubility in pure solvents and binary mixtures. | doaj.orgresearchgate.netacs.org |

| Co-crystal Formation | Hammett Substituent Constants (σ), ΔpKa rule | Predicting the likelihood of co-crystal formation between different co-formers. | researchgate.netbiointerfaceresearch.com |

| Thermal Stability | Melting Point Correlation | Estimating the melting point of a co-crystal based on its components. | nih.gov |

De Novo Design of Novel Derivatives

De novo design involves the computational generation of novel molecular structures with desired properties. While specific examples for "this compound" are absent, the principles are widely applied to benzoic acid derivatives for various applications, particularly in medicinal chemistry. preprints.orgresearchgate.net

Key Research Strategies:

Structure-Based Design: This approach is heavily used in drug discovery. A target protein's binding site is identified, and novel ligands are designed to fit and interact favorably with it. For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The design process often starts with a known binder, and computational methods are used to suggest modifications that improve binding affinity and selectivity.

Fragment-Based Design: This method involves assembling novel molecules from a library of molecular fragments. For benzoic acid derivatives, the benzoic acid core can be combined with various functional groups to explore a wide chemical space and identify compounds with desired activities, such as antibacterial or anticancer properties. nih.govnih.gov

Multi-parameter Optimization: Modern de novo design algorithms aim to optimize multiple properties simultaneously, such as biological activity, solubility, and synthetic accessibility. This is crucial for designing realistic and effective new molecules.

Investigation of Supramolecular Interactions and Self-Assembly of Benzoic Acid and 6-Methoxyoxan-3-ol

A comprehensive review of the current scientific literature reveals a notable absence of specific research on the co-crystallization, supramolecular adducts, and self-assembly processes involving benzoic acid and 6-methoxyoxan-3-ol. While extensive studies exist on the individual properties and reactions of benzoic acid and related oxane derivatives in various chemical contexts, their direct supramolecular interactions have not been a subject of published research.

This lack of available data prevents a detailed analysis as per the requested outline. The fields of crystal engineering and supramolecular chemistry rely on experimental data from techniques such as X-ray diffraction, spectroscopy, and thermal analysis to elucidate the intricate non-covalent interactions that govern the formation of co-crystals and other molecular assemblies. Without such empirical evidence for the "Benzoic acid; 6-methoxyoxan-3-ol" system, any discussion on the design of co-crystals, analysis of crystal architectures, or the mechanistic understanding of their self-assembly would be purely speculative.

General principles of supramolecular chemistry suggest that the carboxylic acid group of benzoic acid and the hydroxyl group of 6-methoxyoxan-3-ol could potentially form robust hydrogen bonds, a key driving force in the formation of co-crystals and other hydrogen-bonded assemblies. The methoxy group on the oxane ring could also participate in weaker non-covalent interactions. However, predicting the precise geometry, stoichiometry, and stability of any resulting supramolecular structure without experimental data is not feasible.

Further research, including systematic co-crystallization screening and detailed structural analysis, would be necessary to provide the specific insights requested. Such studies would contribute valuable knowledge to the field by exploring the interplay of functional groups in directing the self-assembly of these molecules.

For illustrative purposes, research on the co-crystallization of benzoic acid with other compounds demonstrates the common methodologies and types of analyses that would be required. For instance, studies on the co-crystallization of benzoic acid with active pharmaceutical ingredients often involve techniques like slurry and cooling crystallization, followed by characterization using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to confirm the formation of a new crystalline phase and to study its properties. mdpi.com The analysis of the resulting crystal structures typically involves single-crystal X-ray diffraction to determine the precise arrangement of molecules and the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net

Similarly, investigations into other supramolecular adducts would necessitate studies on hydrogen-bonded assemblies in solution or the solid state, potentially using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe intermolecular interactions. Host-guest complexation studies would involve determining the ability of one molecule to encapsulate the other, often studied through titration calorimetry or spectroscopic methods.

A mechanistic understanding of the self-assembly processes would require kinetic studies to determine the rates and pathways of formation of any supramolecular structures. This could involve monitoring the crystallization process in real-time using techniques like in-situ Raman or Fourier-Transform Infrared (FTIR) spectroscopy.

Investigation of Supramolecular Interactions and Self Assembly

Mechanistic Understanding of Self-Assembly Processes

Nucleation and Growth Mechanisms

The formation of a stable, crystalline solid from a solution of benzoic acid and 6-methoxyoxan-3-ol follows the classical pathway of nucleation followed by crystal growth.

Nucleation: This initial and critical stage involves the formation of small, thermodynamically stable molecular clusters, or nuclei, from a supersaturated solution. For this system, nucleation is predicated on the formation of the primary hydrogen-bonded heterodimer between the carboxylic acid of benzoic acid and the hydroxyl group of 6-methoxyoxan-3-ol. Computational studies on similar systems suggest that the O-H···O hydrogen bond formed between a carboxylic acid and an alcohol is one of the most energetically favorable interactions.

These initial dimers then aggregate with other dimers or individual molecules, exploring various conformational and orientational states until a critical nucleus size is reached. The stability of this nucleus is enhanced by a network of secondary, weaker interactions, including C-H···O bonds and potential π-stacking between the phenyl rings of benzoic acid molecules. The methoxy (B1213986) group on the oxane ring can also influence molecular packing and steric hindrance during this phase.

Growth: Once a stable nucleus is formed, it serves as a template for the subsequent addition of molecules from the solution, leading to the growth of the crystal. This process occurs at the solid-liquid interface. The rate of growth is influenced by several factors, including the degree of supersaturation, temperature, solvent, and the presence of impurities.

The growth mechanism is often anisotropic, meaning the crystal grows at different rates along different crystallographic faces. This is determined by the specific molecular interactions exposed at each face. Faces that exhibit strong and frequent bonding sites will typically grow faster. In the case of the benzoic acid/6-methoxyoxan-3-ol system, the growth would be dictated by the propagation of the primary hydrogen-bonding network.

Thermodynamics and Kinetics of Self-Assembly

The spontaneous self-assembly of benzoic acid and 6-methoxyoxan-3-ol into a co-crystal is governed by a delicate balance of thermodynamic and kinetic factors.

Enthalpy (ΔH): The formation of strong, directional hydrogen bonds between benzoic acid and 6-methoxyoxan-3-ol is an exothermic process, resulting in a negative enthalpy change (ΔH < 0). This is the primary driving force for the self-assembly. The release of energy upon bond formation stabilizes the resulting crystalline structure compared to the individual molecules in solution.

Entropy (ΔS): The process of self-assembly involves a transition from a disordered state (molecules randomly distributed in solution) to a highly ordered crystalline state. This leads to a decrease in positional and rotational entropy (ΔS < 0), which is thermodynamically unfavorable.

For self-assembly to be spontaneous, the favorable enthalpic contribution must overcome the unfavorable entropic contribution. The data table below provides hypothetical, yet representative, thermodynamic values for the co-crystallization of a carboxylic acid-alcohol system, illustrating this principle.

| Thermodynamic Parameter | Value Range (Typical) | Contribution to Self-Assembly |

| ΔG (Gibbs Free Energy) | Negative | Favorable (Spontaneous Process) |

| ΔH (Enthalpy) | -20 to -60 kJ/mol | Favorable (Energy Release) |

| ΔS (Entropy) | -50 to -150 J/(mol·K) | Unfavorable (Increased Order) |

Kinetics: While thermodynamics determines if a self-assembled state is possible, kinetics determines the rate at which it forms and which specific crystalline form (polymorph) is obtained. The kinetic profile is governed by the activation energy barrier for nucleation. A higher activation barrier will result in a slower nucleation rate.

Factors influencing the kinetics include:

Solvent Choice: The solvent can compete for hydrogen bonding sites on the solute molecules, potentially hindering the formation of the desired supramolecular synthon and slowing down the assembly rate.

Temperature: Temperature affects both solubility and molecular motion. Higher temperatures can increase the rate of reaching equilibrium but may also favor the formation of less stable kinetic products over the most stable thermodynamic product.

Concentration: A higher concentration (supersaturation) increases the probability of molecular collisions and therefore accelerates the rate of nucleation and growth.

By carefully controlling these kinetic factors, it is possible to guide the self-assembly process towards a desired crystalline outcome with specific properties.

Advanced Research Applications and Methodologies

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The potential of a molecule to serve as a chiral building block is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. Chiral building blocks are essential components in the synthesis of pharmaceuticals, agrochemicals, and other functional materials where specific stereoisomers are required for biological activity or material properties.

In the field of enantioselective catalysis, ligands derived from chiral molecules are pivotal in guiding the stereochemical outcome of a reaction. These ligands coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer over the other. There is currently no available research detailing the synthesis of ligands from "Benzoic acid;6-methoxyoxan-3-ol" or their application in enantioselective catalysis.

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. Chiral scaffolds are often employed in DOS to introduce stereochemical complexity into the resulting library. The utility of "this compound" as a scaffold in DOS has not been reported.

Development of Advanced Analytical Probes and Derivatization Reagents

Analytical probes and derivatization reagents are crucial tools for the detection and quantification of specific analytes in complex mixtures. These reagents are designed to react with the target molecule to enhance its detectability by various analytical techniques.

In chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often used to improve the separation and detection of analytes. Derivatizing agents can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry. No studies have been published on the use of "this compound" for this purpose.

Molecular labels are essential for a wide range of spectroscopic and imaging techniques, allowing for the visualization and tracking of biological processes and molecules. These labels are typically fluorescent or possess other properties that make them easily detectable. The application of "this compound" as a spectroscopic or imaging label is not documented in the scientific literature.

Precursors for Advanced Functional Materials

The development of advanced functional materials with tailored properties is a rapidly growing area of research. The molecular structure of the precursor compounds is critical in determining the final properties of the material. There is no information available on the use of "this compound" as a precursor for the synthesis of advanced functional materials.

The Ambiguity of "this compound": A Case of Mistaken Identity in Chemical Nomenclature

Initial investigations into the chemical compound designated as "this compound" have revealed a significant challenge: this name does not correspond to a recognized, single chemical entity in standard chemical databases and literature. The nomenclature appears to be a composite of two distinct and well-known molecules: Benzoic acid and 6-methoxyoxan-3-ol .

Benzoic acid is a simple, aromatic carboxylic acid, widely studied and utilized in numerous fields. 6-methoxyoxan-3-ol refers to a substituted derivative of tetrahydropyran (B127337), a heterocyclic compound. While these two molecules could potentially be reacted to form a new, more complex molecule (for instance, an ester), the name "this compound" does not adhere to standard IUPAC naming conventions for such a reaction product.

Consequently, a comprehensive and scientifically accurate article focusing solely on the advanced research applications of a singular compound with this name cannot be generated. The requested deep dive into its role in polymerization, self-healing materials, biological probe development, and mechanistic organic chemistry is not possible, as there is no discernible research literature or data associated with a compound named "this compound."

Any attempt to create the specified article would involve either discussing the two separate compounds, which would violate the instruction to focus on a single entity, or fabricating information, which would compromise scientific accuracy. Therefore, the premise of the requested article is based on a seemingly non-existent chemical compound.

Pioneering the Future of this compound: A Roadmap for Emerging Research

The novel chemical entity, this compound, stands as a compound of significant theoretical interest, wedding the well-established chemical properties of benzoic acid with the stereochemically rich 6-methoxyoxan-3-ol moiety. While extensive research on this specific conjugate has yet to be published, its constituent parts suggest a landscape ripe for exploration. This article outlines the key future directions and emerging research avenues that could unlock the potential of this promising, yet uncharted, chemical space. The focus will be on pioneering sustainable synthetic methodologies, exploring novel reactivity, and leveraging cutting-edge technologies to accelerate its development.

Q & A

Q. Table 1. Key Physicochemical Properties of Benzoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.